4-((S)-2-Amino-3-methyl-butyryl)-[1,4]diazepane-1-carboxylic acid tert-butyl ester is a complex organic compound with significant potential in pharmaceutical and biochemical applications. It features a unique structure that combines an amino acid derivative with a diazepane ring, which contributes to its reactivity and biological activity. The compound is recognized for its role in the synthesis of various biologically active molecules and as a potential therapeutic agent.
4-((S)-2-Amino-3-methyl-butyryl)-[1,4]diazepane-1-carboxylic acid tert-butyl ester is classified as a specialty material within the broader category of organic compounds, particularly those involving amino acids and their derivatives. It is also categorized as an ester, a type of compound formed from the reaction of an alcohol and an acid.
The synthesis of 4-((S)-2-Amino-3-methyl-butyryl)-[1,4]diazepane-1-carboxylic acid tert-butyl ester typically involves several key steps:
In industrial settings, flow microreactor systems are employed to enhance the efficiency and control of the esterification process, allowing for better yields and reduced reaction times .
The molecular structure of 4-((S)-2-Amino-3-methyl-butyryl)-[1,4]diazepane-1-carboxylic acid tert-butyl ester consists of a diazepane ring fused with an amino acid derivative. The presence of the tert-butyl group serves as a protective moiety that enhances solubility and stability.
4-((S)-2-Amino-3-methyl-butyryl)-[1,4]diazepane-1-carboxylic acid tert-butyl ester can undergo various chemical reactions:
These reactions are essential for modifying the compound's structure to enhance its biological activity or to synthesize related compounds for research purposes.
The mechanism of action for 4-((S)-2-Amino-3-methyl-butyryl)-[1,4]diazepane-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, particularly proteins. It forms stable complexes that can influence protein function and activity, making it relevant in studies focused on enzyme inhibition and protein-ligand interactions .
The compound exhibits typical characteristics associated with organic esters:
Key chemical properties include:
4-((S)-2-Amino-3-methyl-butyryl)-[1,4]diazepane-1-carboxylic acid tert-butyl ester has diverse applications in scientific research:
The (S)-2-amino-3-methyl-butyryl unit is a chiral building block critical for the compound's biological activity. Industrial-scale production employs Evans' chiral auxiliaries, where (S)-4-isopropyl-3-propionyl-oxazolidinone undergoes highly diastereoselective methylation (>98% de) using methyl iodide and potassium tert-butoxide in THF at -78°C [3]. Subsequent acidic auxiliary removal (LiOH/H₂O₂) yields (S)-2-(tert-butoxycarbonylamino)-3-methylbutanoic acid without racemization. Alternative routes utilize enzymatic resolution of racemic N-acetyl derivatives using immobilized penicillin G acylase, achieving 99% enantiomeric excess (ee) but requiring additional deprotection steps [3].
Table 1: Comparative Analysis of Stereoselective Methods for (S)-2-Amino-3-methyl-butyryl Synthesis
Method | Chiral Control | Yield (%) | ee (%) | Key Advantage |
---|---|---|---|---|
Evans Auxiliary | Diastereoselective alkylation | 85 | >98 | Predictable stereocontrol |
Enzymatic Resolution | Kinetic resolution | 40-45* | 99 | Mild conditions |
Chiral Pool (L-valine) | Substrate inherent | 95 | 100 | No stereochemistry steps required |
*Post-recovery yield after racemate recycling
Notably, the chiral pool approach starting from L-valine remains the most atom-economical method. Protection of L-valine’s amino group with di-tert-butyl dicarbonate (Boc₂O) in methanol/water with sodium carbonate (0°C→RT, 2h) provides N-Boc-L-valine in 95% yield, avoiding racemization risks associated with alternative protection strategies [3] [6].
The 1,4-diazepane scaffold is synthesized via reductive amination strategies optimized for stereocontrol. (S)-3-aminopropanal dimethyl acetal undergoes condensation with N-Boc-ethylenediamine under acidic conditions (pH 4-5), followed by in situ reduction with sodium cyanoborohydride to afford racemic 3-methyl-1,4-diazepane in 70% yield [5]. For enantiomerically pure intermediates, (R)-2-(aminomethyl)oxirane undergoes ring-opening with N-Boc-ethylenediamine (K₂CO₃, DMF, 60°C), followed by SN₂ cyclization via mesylate activation to yield (S)-3-methyl-1,4-diazepane-1-carboxylate (CAS 194032-32-1) with >99% ee – a key precursor to the target compound [5].
Table 2: Diazepane Ring Formation Methodologies
Precursor System | Cyclization Method | Yield (%) | ee (%) | Critical Parameter |
---|---|---|---|---|
Diamine + Dialdehyde | NaBH₃CN reduction | 65-70 | N/A | pH control (4-5) minimizes imine dimerization |
Epoxide ring-opening | Intramolecular SN₂ | 75 | >99 | Mesylate leaving group quality |
Mitsunobu cyclization | DIAD/PPh₃ | 60 | 98 | Azodicarboxylate addition rate |
Post-cyclization modifications include regioselective N₁-acylation over N₄, achieved through transient protection of the secondary amine using Boc-anhydride in THF with triethylamine (0°C, 30 min). This permits selective acylation at N₄ with (S)-2-(Boc-amino)-3-methylbutanoic acid using HATU/DIPEA activation, followed by acidic Boc removal (TFA/DCM, 0°C) to generate the advanced intermediate for final coupling [5] [3].
The acid-labile tert-butyl ester serves as a carboxyl-protecting group during diazepane nitrogen functionalization. Comparative studies show Boc₂O/triethylamine (1.2 eq) in THF at 0°C achieves quantitative protection of the diazepane N₁-nitrogen within 1 hour without competing O-acylation [3] [5]. For coupling the (S)-2-amino-3-methylbutanoic acid to the diazepane nitrogen, reagent screening reveals HATU/HOAt (1:1.5 eq) in DMF provides superior acylation yields (92%) versus EDC/HOBt (78%) or DCC/DMAP (65%), attributed to HATU’s diminished epimerization risk during amino acid activation [3] [4].
Catalytic approaches employ 4-dimethylaminopyridine (DMAP, 0.1 eq) with Boc₂O in dichloromethane, reducing reaction times to 15 minutes at room temperature while maintaining >98% regioselectivity for N-acylation. Crucially, the tert-butyl ester remains stable during subsequent couplings when the reaction temperature is maintained below 25°C and acidic proton sources (e.g., TFA) are excluded prior to deliberate deprotection [3]. Final global deprotection employs HCl/dioxane (4M, 2h, RT) or TFA/DCM (1:1, 30 min) to simultaneously remove the Boc group and tert-butyl ester without diazepane ring degradation.
Solid-phase synthesis enables rapid generation of structurally diverse analogs by anchoring the diazepane carboxylic acid via its tert-butyl-deprotected carboxyl group. Rink amide resin (0.6 mmol/g loading) undergoes activation with HBTU/NMM in DMF, followed by coupling with 4-((S)-2-(Boc-amino)-3-methylbutyryl)-[1,4]diazepane-1-carboxylic acid (5 eq, 2h, RT) to achieve >95% incorporation monitored by Kaiser test [3] [6]. After Boc deprotection (20% piperidine/DMF), peptidomimetic elongation proceeds via Fmoc-amino acids (5 eq) activated with PyBOP/Cl-HOBt (4.5 eq) in NMP, with coupling efficiencies exceeding 98% per step.
Critical optimization involves swelling aminomethylated polystyrene resin in dichloromethane (30 min) before DMF transition to prevent aggregation. Microwave-assisted coupling (60°C, 5 min) improves yields for sterically hindered residues like N-alkylated glycines. Final cleavage employs TFA/TIS/water (95:2.5:2.5, 2h) to simultaneously remove side-chain protections and liberate the product while preserving the diazepane ring integrity. HPLC analysis confirms >85% purity for crude 15-mer peptidomimetics using this approach [6].
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 53938-08-2
CAS No.: 4261-17-0
CAS No.: 2016-48-0